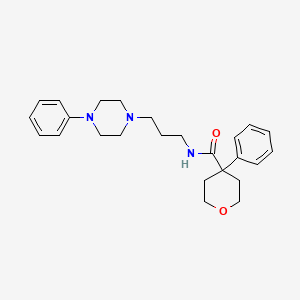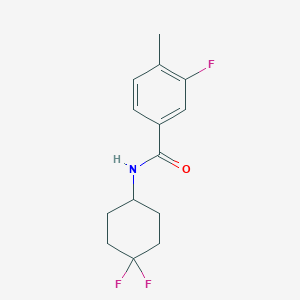
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The specific chemical reactions involving “N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide” are not detailed in the available sources .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources .
科学的研究の応用
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
This research describes a mild, amide-directed fluorination of various C-H bonds mediated by iron, using N-fluoro-2-methylbenzamides. This process shows broad substrate scope and functional group tolerance without needing noble metal additives. It's a significant advancement in the field of chemical synthesis and organic transformations (Groendyke et al., 2016).
Synthesis and Characterization of Semiaromatic Polyamides with Dicyclohexane Units
Research into difluorobenzamide monomers led to the development of new semiaromatic polyamides. These materials were characterized by their excellent thermal properties, including high glass transition and weight-loss temperatures, indicating potential applications in high-performance materials (Guangming et al., 2016).
Development of Fluorine-18-labeled 5-HT1A Antagonists
In this study, fluorinated derivatives of specific compounds were synthesized and radiolabeled with fluorine-18. These compounds exhibit potential for use in Positron Emission Tomography (PET) imaging in rats, contributing to advancements in biomedical imaging and neuroscience (Lang et al., 1999).
Highly Efficient and Specific Gelation of Ionic Liquids by Polymeric Electrolytes
This research involved synthesizing polyelectrolytes with N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages for gelatinizing ionic liquids. The resultant ionogels exhibited high mechanical strength and rapid recovery, useful for applications in materials science and engineering (Nagasawa et al., 2012).
Fluorine-18-labeled Benzamide Analogues for Imaging the Sigma2 Receptor Status of Solid Tumors
This study synthesized a series of fluorine-containing benzamide analogs for PET imaging of the sigma2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential in cancer diagnostics and treatment monitoring (Tu et al., 2007).
作用機序
Target of Action
The primary target of the compound N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide is the poly (ADP-ribose) polymerase (PARP)-1 . PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery . It accounts for a majority of the cellular poly (ADP-ribosyl) ation activity and is essential to the DNA single-strand break repair .
Mode of Action
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide interacts with its target, PARP-1, in a selective manner . The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . As a result, it leads to the energetically less favorable change in PARP-2 and contributes to the ligand selectivity .
Biochemical Pathways
The compound N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide affects the DNA single-strand break repair pathway . By selectively inhibiting PARP-1, it disrupts the normal function of this pathway, leading to an accumulation of DNA damage in cancer cells . This can lead to cell death, particularly in cancer cells that are already deficient in other DNA repair pathways .
Result of Action
The molecular and cellular effects of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide’s action primarily involve the disruption of DNA repair in cancer cells . By selectively inhibiting PARP-1, it prevents the repair of single-strand DNA breaks . This can lead to the accumulation of DNA damage, particularly in cancer cells that are already deficient in other DNA repair pathways . As a result, the compound can induce cell death in these cancer cells .
Safety and Hazards
特性
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c1-9-2-3-10(8-12(9)15)13(19)18-11-4-6-14(16,17)7-5-11/h2-3,8,11H,4-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRVSJFVLZUSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

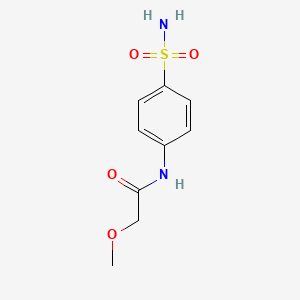
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2721759.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2721760.png)

![N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2721765.png)
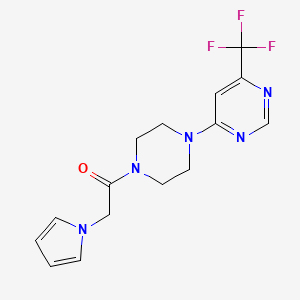
![(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721769.png)

![N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2721772.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)
![N-(3-chloro-2-methylphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2721776.png)
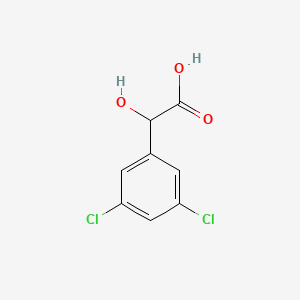
![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/no-structure.png)
